molecular formula C11H15N3O4S B14846479 3-Cyclopropoxy-N-methyl-5-(methylsulfonamido)isonicotinamide

3-Cyclopropoxy-N-methyl-5-(methylsulfonamido)isonicotinamide

Cat. No.: B14846479
M. Wt: 285.32 g/mol
InChI Key: CRQCUDMXZKTKON-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-N-methyl-5-(methylsulfonamido)isonicotinamide is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.32 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a methylsulfonamido group, and an isonicotinamide core.

Preparation Methods

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

3-Cyclopropoxy-N-methyl-5-(methylsulfonamido)isonicotinamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Scientific Research Applications

3-Cyclopropoxy-N-methyl-5-(methylsulfonamido)isonicotinamide has various applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N-methyl-5-(methylsulfonamido)isonicotinamide involves its interaction with specific molecular targets and pathways. For example, sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

3-Cyclopropoxy-N-methyl-5-(methylsulfonamido)isonicotinamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

3-cyclopropyloxy-5-(methanesulfonamido)-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C11H15N3O4S/c1-12-11(15)10-8(14-19(2,16)17)5-13-6-9(10)18-7-3-4-7/h5-7,14H,3-4H2,1-2H3,(H,12,15)

InChI Key

CRQCUDMXZKTKON-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=NC=C1NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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